1-(5-Bromopentyl)-2-(4-fluorophenyl)-1H-indole
CAS No.: 917947-58-1
Cat. No.: VC16926989
Molecular Formula: C19H19BrFN
Molecular Weight: 360.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 917947-58-1 |
|---|---|
| Molecular Formula | C19H19BrFN |
| Molecular Weight | 360.3 g/mol |
| IUPAC Name | 1-(5-bromopentyl)-2-(4-fluorophenyl)indole |
| Standard InChI | InChI=1S/C19H19BrFN/c20-12-4-1-5-13-22-18-7-3-2-6-16(18)14-19(22)15-8-10-17(21)11-9-15/h2-3,6-11,14H,1,4-5,12-13H2 |
| Standard InChI Key | DNSSJTUVAACYFW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(N2CCCCCBr)C3=CC=C(C=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s systematic IUPAC name, 1-(5-bromopentyl)-2-(4-fluorophenyl)-1H-indole, delineates its core structure:
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Indole backbone: A bicyclic aromatic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
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N1 substitution: A 5-bromopentyl chain, introducing a halogenated alkyl group that enhances electrophilicity and potential reactivity in cross-coupling reactions.
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C2 substitution: A 4-fluorophenyl group, which confers electronic modulation to the indole system through the electron-withdrawing fluorine atom .
The molecular formula is C₁₉H₁₉BrFN, with a molecular weight of 364.27 g/mol. Its SMILES notation is Fc1ccc(cc1)C2=C(NC3=C2C=CC=C3)CCCCCBr, reflecting the connectivity of substituents .
Physicochemical Properties
While experimental data for this compound are scarce, key properties can be extrapolated from structurally related indoles:
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Lipophilicity: The bromopentyl chain increases hydrophobicity (logP ≈ 4.2–4.8), potentially enhancing blood-brain barrier permeability.
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Solubility: Limited aqueous solubility (<0.1 mg/mL) due to aromatic and alkyl domains; soluble in organic solvents like DMSO or dichloromethane .
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Thermal stability: Melting point likely >150°C, consistent with crystalline brominated aromatics .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of 1-(5-bromopentyl)-2-(4-fluorophenyl)-1H-indole likely involves sequential functionalization of the indole nucleus:
Indole Core Formation
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Fischer indole synthesis: Cyclization of phenylhydrazines with ketones under acidic conditions to form the indole scaffold .
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Buchwald-Hartwig amination: Palladium-catalyzed coupling for introducing aryl groups at the C2 position .
N1 Alkylation
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Nucleophilic substitution: Treatment of 2-(4-fluorophenyl)-1H-indole with 1,5-dibromopentane in the presence of a base (e.g., NaH) in DMF or THF .
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Phase-transfer catalysis: Use of benzyltrimethylammonium hydroxide to facilitate alkylation, as demonstrated in analogous indole systems .
Purification and Characterization
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Column chromatography: Silica gel elution with hexane/ethyl acetate gradients.
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Spectroscopic validation:
Structure-Activity Relationships (SAR)
Critical substituent effects include:
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